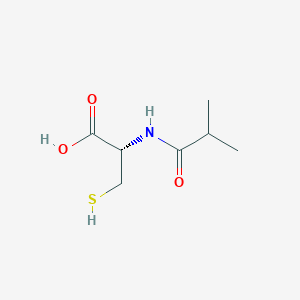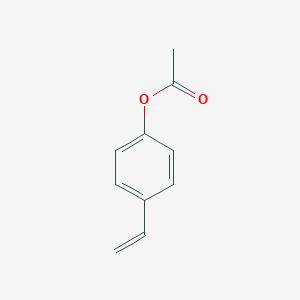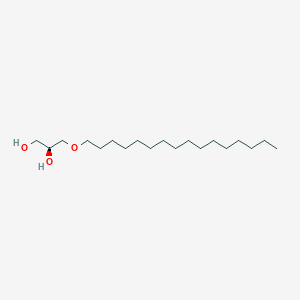
N-Isobutirilo-D-cisteína
Descripción general
Descripción
N-Isobutyryl-D-cysteine is a derivative of the amino acid cysteine, where an isobutyryl group is attached to the nitrogen atom of the amino group. This modification can affect the chemical and physical properties of the amino acid, making it a subject of interest in various research areas, including materials science and biomedicine.
Synthesis Analysis
The synthesis of N-Isobutyryl-D-cysteine and its derivatives involves various chemical strategies. Smietana et al. (2008) detailed the synthesis of novel N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA) conjugates, aiming to evaluate their antioxidant and anti-HIV properties, suggesting a broader application in disease treatment and prevention due to their enhanced bioavailability compared to acetyl analogs (Smietana et al., 2008).
Molecular Structure Analysis
The molecular structure of N-Isobutyryl-D-cysteine protected gold nanoparticles has been analyzed, showing solubility in water and amenability to chiroptical techniques. Gautier and Bürgi (2006) prepared gold nanoparticles covered with both N-isobutyryl-L-cysteine and N-isobutyryl-D-cysteine, demonstrating the nanoparticles' highly quantized electronic structure and optical activity, which could have implications for nanotechnology and material science applications (Gautier & Bürgi, 2006).
Chemical Reactions and Properties
The chemical reactivity of N-Isobutyryl-D-cysteine has been explored in various studies. For instance, its ability to form self-assembled monolayers (SAMs) on gold surfaces has been investigated, revealing that pH and ion strength can influence the phase transition of these monolayers, which is critical for applications in surface chemistry and sensor development (Zhang et al., 2010).
Physical Properties Analysis
Research on the physical properties of N-Isobutyryl-D-cysteine derivatives, such as their phase behavior and solubility, is essential for their application in various fields. The studies mentioned above provide insights into the solubility of these compounds in different media and their behavior when interacting with metals or forming SAMs.
Chemical Properties Analysis
The chemical properties, including the antioxidant and anti-HIV activities of N-Isobutyryl-D-cysteine derivatives, highlight their potential in medicinal chemistry. The synthesis and evaluation of these derivatives for their biological activities have been a significant focus, with findings suggesting their utility in developing therapeutic agents (Smietana et al., 2008).
Aplicaciones Científicas De Investigación
Derivatización quiral
“N-Isobutirilo-D-cisteína” se utiliza para la derivatización quiral . Es un tiol quiral que se utiliza principalmente en la derivatización precolumna de ortoftaldehído (OPA) de aminoácidos .
Análisis HPLC
Este compuesto se ha utilizado para la derivatización de mezclas de aminoácidos de OPA durante el análisis de cromatografía líquida de alta resolución (HPLC) de L- y D-aminoácidos en plantas .
Efectos biológicos
La superficie quiral de “this compound” impacta significativamente la interacción con los sistemas biológicos en la regulación del comportamiento celular .
Aplicaciones biomédicas
Las propiedades de quiralidad interfacial de “this compound” afectan el comportamiento celular y abordan las limitaciones de los materiales quirales para aplicaciones biomédicas .
Determinación del destino celular
El reconocimiento de la interfaz quiral de “this compound” ocurre en las diferentes interfaces dimensionales de algunas membranas celulares, células, tejidos u órganos en organismos, lo que puede controlar varios procesos biológicos .
Reparación de tejidos
“this compound” juega un papel en la reparación de tejidos. Las biointerfaces quirales de este compuesto proporcionan una guía controlable y precisa de los fenómenos biomédicos quirales .
Mecanismo De Acción
Target of Action
N-Isobutyryl-D-cysteine is a chiral thiol that is primarily used in the derivatization of amino acids . It interacts with various targets, including single-stranded DNA (ssDNA) molecules . The compound forms a bond with the gold electrode surface, creating a chiral interface .
Mode of Action
The compound’s mode of action involves the formation of diastereomeric isoindole derivatives when used in conjunction with orthophthaldehyde (OPA) for the derivatization of DL-amino acids . This allows for the separation of DL-amino acids during high-performance liquid chromatography (HPLC) analysis .
Biochemical Pathways
N-Isobutyryl-D-cysteine affects the biochemical pathways involved in the derivatization of amino acids . It is used in the precolumn orthophthaldehyde (OPA) derivatization of amino acids, which is a critical step in the HPLC analysis of L- and D-amino acids in plants .
Result of Action
The primary result of N-Isobutyryl-D-cysteine’s action is the successful derivatization of amino acids, which allows for their separation and analysis via HPLC . This has significant implications for the study of amino acids in various biological samples.
Action Environment
The action of N-Isobutyryl-D-cysteine can be influenced by various environmental factors. For instance, the compound’s interaction with ssDNA molecules on a gold electrode surface suggests that the presence of certain metals may affect its activity . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .
Direcciones Futuras
N-Isobutyryl-D-cysteine has been used in the derivatization of amino acid mixtures during HPLC analysis of L- and D-amino acids in plants . It’s also been used in the synthesis of chiral quantum dots for photothermal therapy . These applications suggest potential future directions in analytical chemistry and nanomedicine.
Propiedades
IUPAC Name |
(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBQXMAXLAHHTK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357425 | |
| Record name | N-Isobutyryl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124529-07-3 | |
| Record name | N-Isobutyryl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Isobutyryl-D-cysteine in chiral gold nanoparticle synthesis, and how does its chirality influence nanoparticle properties?
A1: N-Isobutyryl-D-cysteine, alongside its enantiomer N-Isobutyryl-L-cysteine, functions as a chiral ligand in synthesizing gold nanoparticles []. The chirality of these ligands directly influences the optical activity of the resulting nanoparticles. This is evidenced by the opposite signs observed in circular dichroism (CD) spectra for nanoparticles capped with the D- and L-enantiomers, respectively []. This chiral footprint imparted by the cysteine derivative is suggested to influence the metal-based electronic transitions, leading to the observed optical activity [].
Q2: How does N-Isobutyryl-D-cysteine contribute to analytical methods for quantifying tiopronin enantiomers?
A2: N-Isobutyryl-D-cysteine serves as an internal standard in a high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) method designed to quantify tiopronin enantiomers in rat plasma []. After derivatizing tiopronin enantiomers with 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate (GITC), the N-Isobutyryl-D-cysteine derivative is added to the samples. The method relies on monitoring specific target ions for both the tiopronin derivatives (m/z: 575) and the N-Isobutyryl-D-cysteine derivative (m/z: 603) []. This allows for accurate quantification of the tiopronin enantiomers within the complex biological matrix.
Q3: What are the potential applications of gold nanoclusters protected by N-Isobutyryl-D-cysteine in bio-imaging?
A3: Gold nanoclusters protected by N-Isobutyryl-D-cysteine exhibit fluorescence in the near-infrared (NIR) region (900-1000 nm) []. This property, combined with their small size (~1.9 nm) and lack of cytotoxicity even at high concentrations [], makes them promising candidates for NIR fluorescent probes in bio-imaging. NIR fluorescence is particularly advantageous for non-invasive bio-imaging due to reduced interference from blood and tissue autofluorescence and deeper tissue penetration [].
Q4: How is N-Isobutyryl-D-cysteine employed in determining D-serine levels in Parkinson's Disease models?
A4: N-Isobutyryl-D-cysteine plays a crucial role as a chiral derivatizing agent in a reversed-phase HPLC method for quantifying D-serine in biological samples, particularly in the context of Parkinson's Disease research []. The method involves pre-column derivatization of serine enantiomers with o-phthalaldehyde (OPA) and N-Isobutyryl-D-cysteine, enabling separation on a C18 column and subsequent fluorescence detection []. This technique allowed researchers to identify a significant decrease in D-serine levels in the midbrain and cortex of a Parkinson's Disease mouse model compared to controls, suggesting a potential role for D-serine in the pathogenesis of Parkinson's Disease [].
Q5: Does N-Isobutyryl-D-cysteine itself exhibit antifungal activity?
A5: While some cysteine derivatives like L-cysteine-methyl ester hydrochloride show promising antifungal activity, particularly against Scedosporium species [], N-Isobutyryl-D-cysteine demonstrated antifungal activity only against one specific strain of Scedosporium aurantiacum and was ineffective against other Scedosporium species within the tested concentration range []. This suggests that its potential applications in antifungal treatments might be limited.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)







